(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Description
Properties
IUPAC Name |
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVOGCUIGCWQJH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism by which (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
L-733,060 and L-733,061
- L-733,060 ((2S,3S)-3-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine): This enantiomer exhibits potent NK1 receptor antagonism, with IC₅₀ values in the low nanomolar range. It demonstrated superior calcium mobilization inhibition in human NK1 receptor-transfected CHO cells compared to its enantiomer, L-733,061 .
- L-733,061 ((2R,3R)-enantiomer): Shows reduced affinity for NK1 receptors, highlighting the critical role of stereochemistry in receptor binding .
(2R,3R)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Table 1: Stereochemical Comparison
Functional Group Modifications
Triazole and Triazolone Derivatives
- Compound 11 (triazole derivative) and Compound 12 (triazolone derivative): Both feature a 3,5-bis(trifluoromethyl)phenyl-piperidine core with triazole-based substituents. Compound 12 showed enhanced metabolic stability in rat liver microsomes compared to Compound 11, attributed to the triazolone group’s resistance to oxidative degradation .
Thiourea/Urea Derivatives
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-cyclohexylthiourea: These derivatives (e.g., CAS: 1048692-50-7) exhibit molecular weights >500 g/mol and are used in non-NK1 applications, such as enzyme inhibition or antimicrobial activity . Their bulkier structures reduce blood-brain barrier penetration compared to piperidine-based NK1 antagonists.
Table 2: Functional Group Impact
Pharmacological Activity and Selectivity
- NK1 Receptor Antagonism : The target compound and L-733,060 share a mechanism of action, but L-733-060’s methoxy group enhances receptor binding through hydrophobic interactions. In contrast, the target compound’s simpler structure may offer synthetic advantages .
- Ccr2 Receptor Targeting : A structurally complex analog (C36H34F6N4O2S2) with a spiro-piperidine motif demonstrates selectivity for Ccr2 over NK1, emphasizing how piperidine modifications redirect target specificity .
Physicochemical Properties
- Lipophilicity: The 3,5-bis(trifluoromethyl)phenyl group increases logP values by ~2 units compared to non-fluorinated analogs, improving membrane permeability .
- Solubility : Piperidine derivatives with polar substituents (e.g., triazolone) exhibit better aqueous solubility than thiourea analogs .
Biological Activity
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The presence of trifluoromethyl groups enhances the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Dihydrotestosterone (DHT) Production : A study demonstrated that a derivative of this compound, specifically caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide, showed potent inhibition of DHT production with an IC50 value of 1.44 µM in human keratinocyte cells. This suggests potential applications in treating conditions related to androgen excess .
- Anticancer Activity : In silico evaluations indicate that piperidine derivatives can affect multiple biological targets relevant to cancer treatment. These compounds are predicted to interact with various enzymes and receptors involved in tumor growth and metastasis .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with central nervous system (CNS) receptors, which may lead to applications in treating CNS disorders .
The mechanism by which this compound exerts its effects likely involves:
- Binding Affinity Modulation : The trifluoromethyl groups may enhance the binding affinity to specific proteins or enzymes, potentially modulating their activity and influencing cellular processes.
- Regulation of Enzymatic Activity : The compound has been shown to inhibit steroid 5α-reductase type 1 (SRD5A1), an enzyme critical in androgen metabolism, thereby reducing DHT levels and possibly impacting androgen-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value | Notes |
|---|---|---|---|
| DHT Inhibition | Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide | 1.44 µM | Significant inhibition with low cytotoxicity |
| Anticancer Activity | Various piperidine derivatives | Varies, micromolar range | Potential for multiple cancer types |
| CNS Interaction | Predicted for piperidine derivatives | Not specified | Implications for neuropharmacology |
Case Study: DHT Inhibition
In a controlled study using human keratinocyte cells, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated a concentration-dependent inhibition of DHT production. At a concentration of 1 µM, it inhibited DHT production by up to 46% while maintaining cell viability at approximately 88% . This highlights its potential as a therapeutic agent for conditions like androgenetic alopecia or benign prostatic hyperplasia.
In Silico Studies
Recent computational studies using the PASS (Prediction of Activity Spectra for Substances) tool have predicted that piperidine derivatives could interact with various biological targets. This includes modulation of ion channels and receptor systems relevant to pain management and antiarrhythmic effects . Such findings underscore the versatility of these compounds in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
